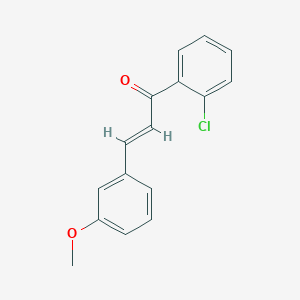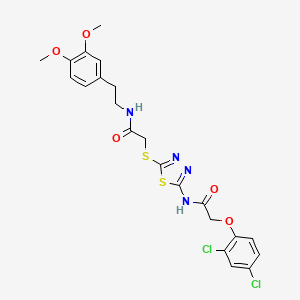
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves carbodiimide condensation catalysis, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. This method, characterized by convenience and speed, employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).
Molecular Structure Analysis
Structural analysis of similar compounds reveals V-shaped molecules with aromatic planes forming specific angles, leading to unique 3-D arrays through various intermolecular interactions. These include N–H⋯O, N–H⋯N, and C–H⋯π interactions, which contribute to their crystalline structure and properties (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of such molecules can be highlighted through their synthesis processes, where functionalities like thiadiazole moieties are introduced, resulting in compounds with specific reactivities and potential antioxidant properties. For instance, the synthesis of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties demonstrates the potential for significant radical scavenging abilities, suggesting antioxidant properties (Lelyukh et al., 2021).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular orientation, are crucial for understanding the behavior of these molecules. Investigations into similar compounds, like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamides, reveal how specific orientations and hydrogen bonding can influence their structural configuration and stability (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential biological activities, are significant for their application in various fields. For example, the synthesis and evaluation of acetamide derivatives reveal insights into their chemical behavior and potential as pharmacological agents with specific activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel derivatives have been synthesized using carbodiimide condensation, highlighting efficient methods for preparing compounds with therapeutic potential (Yu et al., 2014). The synthesis processes are carefully designed to introduce specific functional groups, facilitating targeted biological activities.
- Structural characterization of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has been performed, demonstrating the influence of intermolecular interactions on the 3-D arrangement of molecules (Boechat et al., 2011). This insight is crucial for understanding how structural nuances affect biological activity.
Antioxidant and Antitumor Evaluation
- The antioxidant and antitumor potential of certain new N-substituted-2-amino-1,3,4-thiadiazoles has been evaluated, revealing promising activities that could be beneficial for developing novel therapeutic agents (Hamama et al., 2013). These findings support the exploration of related compounds for medical applications.
- Novel 1,3,4-thia(oxa)diazole substituted compounds have shown significant antioxidant activity, with some compounds exhibiting radical scavenging abilities comparable to ascorbic acid (Lelyukh et al., 2021). This suggests a potential for these compounds in therapeutic contexts where oxidative stress is a concern.
Anticancer Activity
- The synthesis and screening of new 2-(4-aminophenyl)benzothiazole derivatives, incorporating various heterocyclic rings, have shown considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). This highlights the therapeutic potential of structurally related compounds in oncology.
Antibacterial Agents
- Synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines have been conducted to evaluate their antibacterial activity against various bacterial strains (Desai et al., 2008). The research into these compounds' antibacterial properties indicates their potential use in combating bacterial infections.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O5S2/c1-31-17-5-3-13(9-18(17)32-2)7-8-25-20(30)12-34-22-28-27-21(35-22)26-19(29)11-33-16-6-4-14(23)10-15(16)24/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGSAYRIBOBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

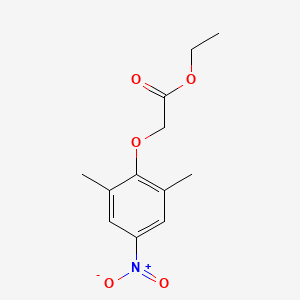
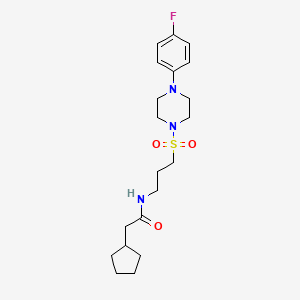
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)
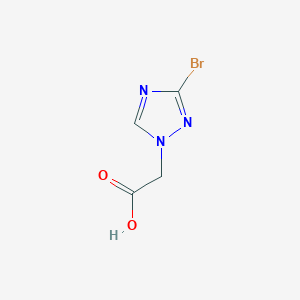
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
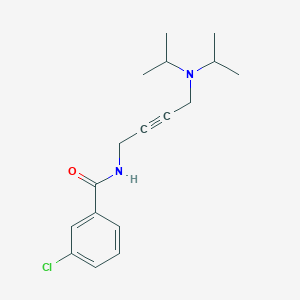
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
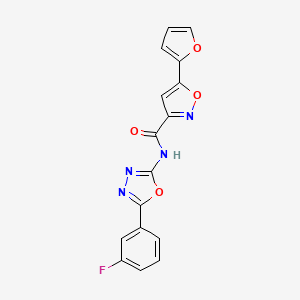
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)
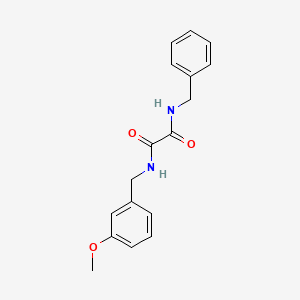
![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
